1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol
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Overview
Description
1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives.
Scientific Research Applications
1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are involved in mood regulation and other neurological functions . This inhibition is achieved through binding to the respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: This compound is also a piperazine derivative and shares similar structural features.
1-Cyclopentylpiperazine: Another piperazine derivative with similar biological activities.
Uniqueness
1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple neurotransmitter transporters simultaneously makes it a valuable compound for research in neuropharmacology.
Properties
IUPAC Name |
1-[4-[(4-cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O2/c1-22(2)16-20(25)17-26-21-9-7-18(8-10-21)15-23-11-13-24(14-12-23)19-5-3-4-6-19/h7-10,19-20,25H,3-6,11-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQFURLUISVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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